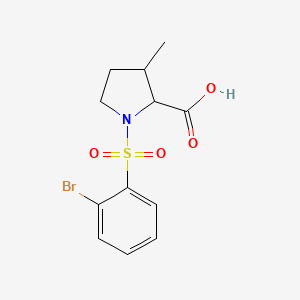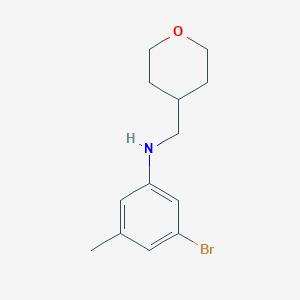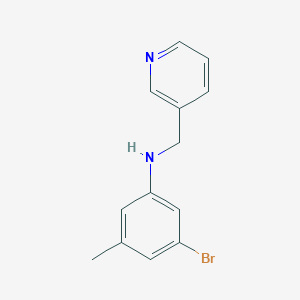![molecular formula C13H17NO5 B6632723 (2S,3R)-3-hydroxy-2-[[2-(4-methylphenoxy)acetyl]amino]butanoic acid](/img/structure/B6632723.png)
(2S,3R)-3-hydroxy-2-[[2-(4-methylphenoxy)acetyl]amino]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R)-3-hydroxy-2-[[2-(4-methylphenoxy)acetyl]amino]butanoic acid, commonly known as MPAB, is a synthetic compound that belongs to the class of small molecule inhibitors. MPAB has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry.
Mecanismo De Acción
The mechanism of action of MPAB involves the inhibition of the above-mentioned enzymes. MPAB binds to the active site of these enzymes, preventing their catalytic activity and subsequent biological processes.
Biochemical and Physiological Effects:
MPAB has been found to exhibit several biochemical and physiological effects. It has been reported to decrease lipid accumulation in adipocytes, reduce plasma triglyceride levels, and improve glucose tolerance in animal models. Moreover, MPAB has also been found to exhibit anti-inflammatory and anti-tumor properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPAB has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for experimental studies. Moreover, its inhibitory activity against various enzymes makes it an ideal candidate for studying their biological functions. However, the limitations of MPAB include its potential toxicity and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
Several future directions for MPAB research include studying its potential applications in the treatment of metabolic disorders, such as obesity and type 2 diabetes. Moreover, its anti-inflammatory and anti-tumor properties make it a promising candidate for cancer therapy. Further studies are needed to determine its safety and efficacy in human clinical trials.
Conclusion:
In conclusion, MPAB is a synthetic compound that exhibits inhibitory activity against various enzymes, making it an ideal candidate for studying their biological functions. Its potential applications in various scientific fields, including medicinal chemistry, drug discovery, and biochemistry, make it a promising candidate for future research. Further studies are needed to determine its safety and efficacy in human clinical trials.
Métodos De Síntesis
MPAB can be synthesized using a multistep process involving the reaction of 4-methylphenol with chloroacetyl chloride to obtain 2-(4-methylphenoxy)acetyl chloride. This intermediate is then reacted with L-threonine to produce MPAB.
Aplicaciones Científicas De Investigación
MPAB has been widely studied for its potential applications in various scientific fields. It has been found to exhibit inhibitory activity against several enzymes, including but not limited to, acyl-CoA:cholesterol acyltransferase, acyl-CoA:diacylglycerol acyltransferase, and fatty acid amide hydrolase. These enzymes play a crucial role in various biological processes, such as lipid metabolism, energy homeostasis, and inflammation.
Propiedades
IUPAC Name |
(2S,3R)-3-hydroxy-2-[[2-(4-methylphenoxy)acetyl]amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-8-3-5-10(6-4-8)19-7-11(16)14-12(9(2)15)13(17)18/h3-6,9,12,15H,7H2,1-2H3,(H,14,16)(H,17,18)/t9-,12+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXSTBKIZKHVBA-SKDRFNHKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC(C(C)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OCC(=O)N[C@@H]([C@@H](C)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-bromo-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B6632666.png)

![(2S)-2-[(2-bromo-6-fluorobenzoyl)amino]butanoic acid](/img/structure/B6632684.png)
![2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]pyrimidine-5-carboxylic acid](/img/structure/B6632700.png)
![2-[(3R)-3-hydroxypyrrolidin-1-yl]-6-methylpyridine-4-carbonitrile](/img/structure/B6632720.png)

![2-[[[(2S,6R)-2,6-dimethylmorpholine-4-carbonyl]amino]methyl]-3-methylbutanoic acid](/img/structure/B6632734.png)
![N-[2-[(2R)-pyrrolidin-2-yl]ethyl]-1H-indazole-3-carboxamide](/img/structure/B6632737.png)
![1-[1-[(5-Fluoropyridin-3-yl)methyl]piperidin-4-yl]ethanamine](/img/structure/B6632742.png)